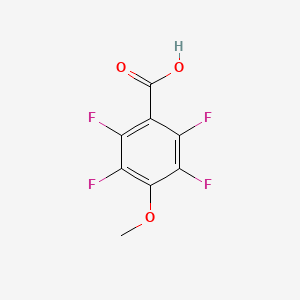

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

概要

説明

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . This compound belongs to the class of benzoic acids and derivatives, characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring . It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid typically involves the fluorination of 4-methoxybenzoic acid. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity by maintaining precise control over reaction parameters .

化学反応の分析

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds .

Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Common Reagents and Conditions:

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

科学的研究の応用

Organic Synthesis

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid serves as a versatile building block in organic synthesis. Its fluorinated structure enhances metabolic stability and bioactivity, making it suitable for synthesizing a variety of fluorinated compounds.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Fluorination of 4-methoxybenzoic acid | Commonly used to introduce fluorine atoms into the aromatic ring. |

| Mitsunobu Reaction | Employed to couple with other functional groups for complex molecule synthesis. |

Medicinal Chemistry

The compound has shown potential in drug discovery due to its biological activity against various targets. Research indicates that it interacts with specific enzymes and receptors, which may lead to therapeutic applications.

Case Study: Proteomics Research

In proteomics, this compound acts as a cleavage agent for proteins containing methionine residues. A study published in the Journal of the American Chemical Society demonstrated its effectiveness in selectively cleaving proteins without affecting other amino acids. This property allows researchers to study protein structure and function more effectively.

The compound's biological activity has been investigated in several studies:

- Antibacterial Activity : Research has shown that derivatives of this compound exhibit antibacterial properties against both gram-positive and gram-negative bacteria .

- Enzyme Inhibition : Studies indicate that it can inhibit protein farnesyltransferase and geranylgeranyltransferase with IC50 values of 2.9 µM and 7.5 µM respectively .

| Activity Type | Target | IC50 Value (µM) |

|---|---|---|

| Enzyme Inhibition | Protein Farnesyltransferase | 2.9 |

| Enzyme Inhibition | Geranylgeranyltransferase | 7.5 |

| Antibacterial | Various Bacteria | Varies |

Fluorescent Probes

Another significant application is in the development of fluorescent probes for bioimaging. The compound is used as a precursor for synthesizing activity-based probes that become fluorescent upon interaction with specific biomolecules .

作用機序

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites . The presence of fluorine atoms enhances its binding affinity and selectivity due to the strong electron-withdrawing effect .

類似化合物との比較

- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid

- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid

- 2,3,5,6-Tetrafluoro-4-aminobenzoic acid

Uniqueness: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is unique due to the presence of a methoxy group, which imparts distinct chemical reactivity and physical properties compared to its analogs . The methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

生物活性

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid (TFMBA) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of TFMBA, including its applications in proteomics, potential toxicological effects, and implications for environmental studies.

Chemical Structure and Properties

TFMBA possesses a distinctive structure characterized by:

- Chemical Formula : CHFO

- Molecular Weight : 224.11 g/mol

- Functional Groups : A carboxylic acid group (–COOH), four fluorine atoms at positions 2, 3, 5, and 6 on the benzene ring, and a methoxy group (–OCH) at position 4.

The presence of multiple fluorine atoms enhances the compound's electron-withdrawing properties, which can significantly influence its interaction with biological systems.

1. Proteomics

TFMBA is utilized as a cleavage agent in proteomics for the selective modification of proteins. Research published in the Journal of the American Chemical Society demonstrates its effectiveness in cleaving proteins at methionine residues while leaving other amino acids intact. This specificity allows for detailed studies of protein structure and function, facilitating advancements in understanding protein interactions and modifications.

2. Toxicological Studies

The biological activity of TFMBA also extends to its potential toxicological effects. Studies have indicated that fluorinated compounds can exhibit endocrine-disrupting properties. For instance, the compound has been implicated in altering gene expression related to hormonal regulation in aquatic organisms. In particular, transcriptomic analyses have shown that exposure to TFMBA can lead to significant changes in gene expression profiles associated with developmental processes in fish .

Case Study 1: Proteomic Applications

A study focused on the application of TFMBA in proteomics involved its use to selectively cleave proteins for mass spectrometry analysis. The results indicated that TFMBA could effectively generate peptides suitable for high-resolution mass spectrometry without compromising the integrity of the remaining amino acids.

Case Study 2: Environmental Impact Assessment

In an environmental context, TFMBA was studied for its bioaccumulation potential in freshwater organisms. A mesocosm study revealed that TFMBA could be taken up by aquatic species such as clams and fish, raising concerns about its persistence and effects on aquatic ecosystems. The study highlighted the need for further investigation into the long-term ecological impacts of such compounds .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | CHFO |

| Molecular Weight | 224.11 g/mol |

| Biological Activity | Cleavage agent in proteomics |

| Toxicological Effects | Potential endocrine disruptor |

| Environmental Impact | Bioaccumulation in aquatic organisms |

特性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSDDXXQRTVVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359223 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3153-01-3 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。